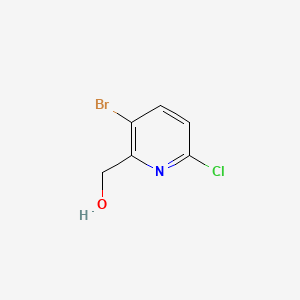
(3-Bromo-6-chloropyridin-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-6-chloropyridin-2-YL)methanol, also known as 3BCPM, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a pungent odor, and it is soluble in water and organic solvents. 3BCPM has a wide range of uses in laboratory experiments and scientific research, including synthesis, biochemical and physiological effects, and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Crystal Structure
A study by Wang et al. (2008) presents the synthesis and crystal structure analysis of a new Schiff base compound, demonstrating the use of similar chloropyridinyl methanol derivatives in creating compounds with potential antibacterial activities. The compound was synthesized through condensation in methanol and characterized by elemental analysis and single-crystal X-ray diffraction, indicating its potential for antibacterial applications (Wang, Nong, Sht, & Qi, 2008).
Biocatalysis
The work by Chen et al. (2021) illustrates the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system using recombinant Escherichia coli. This method highlights the compound's role in a green, economic, and efficient synthesis process, showcasing its application in producing high-purity chemical products in an environmentally friendly manner (Chen et al., 2021).
Molecular Docking and Hirshfeld Surface Analysis
Lakshminarayana et al. (2018) conducted a study on the synthesis, structural, molecular docking, and Hirshfeld surface analysis of a compound closely related to (3-Bromo-6-chloropyridin-2-YL)methanol. This research underscores the compound's utility in molecular docking analysis with anti-cancer targets, further emphasizing its significance in the development of novel therapeutic agents (Lakshminarayana et al., 2018).
Catalytic Applications
A study by Kermagoret and Braunstein (2008) on the synthesis of nickel complexes with bidentate N,O-type ligands, including pyridinyl methanol derivatives, highlights the compound's role in catalyzing ethylene oligomerization. This research points to the broader utility of such compounds in industrial catalysis, particularly in polymer production (Kermagoret & Braunstein, 2008).
Eigenschaften
IUPAC Name |
(3-bromo-6-chloropyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVCGEVZLGMGSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696835 |
Source


|
| Record name | (3-Bromo-6-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-6-chloropyridin-2-YL)methanol | |
CAS RN |
1227601-71-9 |
Source


|
| Record name | 3-Bromo-6-chloro-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-6-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


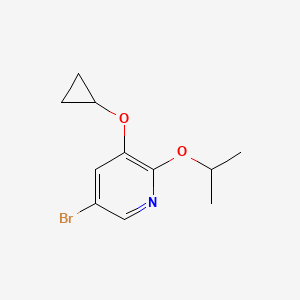
![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)



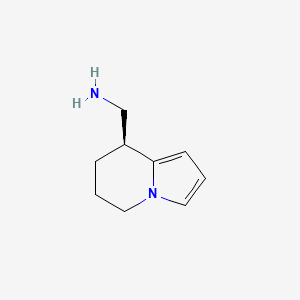
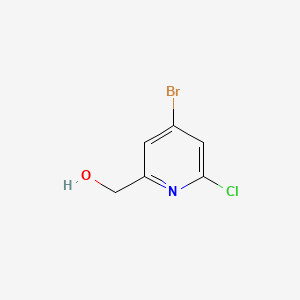

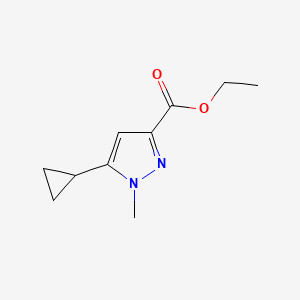
![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)
![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)
